MFCD18317261
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Overview
Description
1H,1H,2H,2H-Perfluoro-1-decanol . This compound is a fluorinated alcohol with the molecular formula C10H5F17O . It is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluoro-1-decanol can be synthesized through the telomerization of tetrafluoroethylene with ethylene, followed by hydrolysis. The reaction typically involves the use of a telogen (such as ethylene) and a radical initiator under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of 1H,1H,2H,2H-Perfluoro-1-decanol involves large-scale telomerization processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluoro-1-decanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form perfluorinated carboxylic acids.
Reduction: The compound can be reduced to form perfluorinated alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alkanes.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
1H,1H,2H,2H-Perfluoro-1-decanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and materials.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the production of surfactants, lubricants, and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1H,1H,2H,2H-Perfluoro-1-decanol is primarily related to its high fluorine content, which imparts unique properties such as hydrophobicity and chemical inertness. These properties enable the compound to interact with various molecular targets and pathways, including:
Molecular Targets: The compound can interact with lipid membranes, proteins, and other biomolecules, altering their structure and function.
Pathways Involved: The compound’s interactions can affect cellular processes such as signal transduction, membrane permeability, and enzyme activity.
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluoro-1-decanol can be compared with other similar fluorinated alcohols, such as:
- 1H,1H,2H,2H-Perfluoro-1-octanol
- 1H,1H,2H,2H-Perfluoro-1-dodecanol
Uniqueness:
- Chain Length: 1H,1H,2H,2H-Perfluoro-1-decanol has a longer carbon chain compared to 1H,1H,2H,2H-Perfluoro-1-octanol, resulting in different physical and chemical properties.
- Applications: The specific chain length and fluorination pattern of 1H,1H,2H,2H-Perfluoro-1-decanol make it suitable for applications requiring higher hydrophobicity and chemical resistance.
Properties
IUPAC Name |
5-(3-acetylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9(17)10-4-3-5-11(6-10)12-7-13(15(18)19)14(20-2)16-8-12/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXNWLUIXQPDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687383 |
Source
|
Record name | 5-(3-Acetylphenyl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-38-4 |
Source
|
Record name | 5-(3-Acetylphenyl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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